

Spectroscopic Data Analysis of Methyl 2,2-dimethyl-4-oxopentanoate: A Technical Guide

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | Methyl 2,2-dimethyl-4-oxopentanoate |
| Cat. No.: | B3055702 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **methyl 2,2-dimethyl-4-oxopentanoate** (CAS No. 66372-99-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **methyl 2,2-dimethyl-4-oxopentanoate**. These predictions are derived from the chemical structure and standard spectroscopic correlation tables.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------------|--------------|-------------|-----------------------------------|
| ~3.7 | Singlet | 3H | O-CH ₃ |
| ~2.9 | Singlet | 2H | CH ₂ -C=O |
| ~2.1 | Singlet | 3H | C(=O)-CH ₃ |
| ~1.2 | Singlet | 6H | C-(CH ₃) ₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
|-----------------------------------|-------------|-----------------------------------|
| ~207 | Quaternary | C=O (Ketone) |
| ~177 | Quaternary | C=O (Ester) |
| ~52 | Primary | O-CH ₃ |
| ~51 | Secondary | CH ₂ -C=O |
| ~45 | Quaternary | C-(CH ₃) ₂ |
| ~30 | Primary | C(=O)-CH ₃ |
| ~25 | Primary | C-(CH ₃) ₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|----------------------|
| ~1740 | C=O Stretch (Ester) |
| ~1715 | C=O Stretch (Ketone) |
| ~2950-2850 | C-H Stretch (Alkyl) |
| ~1200-1100 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |
|-----|------------------------------------|
| 158 | $[M]^+$ (Molecular Ion) |
| 143 | $[M - \text{CH}_3]^+$ |
| 115 | $[M - \text{COOCH}_3]^+$ |
| 101 | $[M - \text{CH}_2\text{COCH}_3]^+$ |
| 57 | $[\text{C}(\text{CH}_3)_3]^+$ |
| 43 | $[\text{CH}_3\text{CO}]^+$ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for a liquid organic compound such as **methyl 2,2-dimethyl-4-oxopentanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- **Sample Quantity:** For a standard ^1H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.[\[1\]](#)
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for non-polar organic compounds.
- **Homogenization:** Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- **Filtration:** To remove any particulate matter that can affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** For accurate chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
- Acquisition Parameters: For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$. Co-adding multiple scans will improve the signal-to-noise ratio.^[2] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

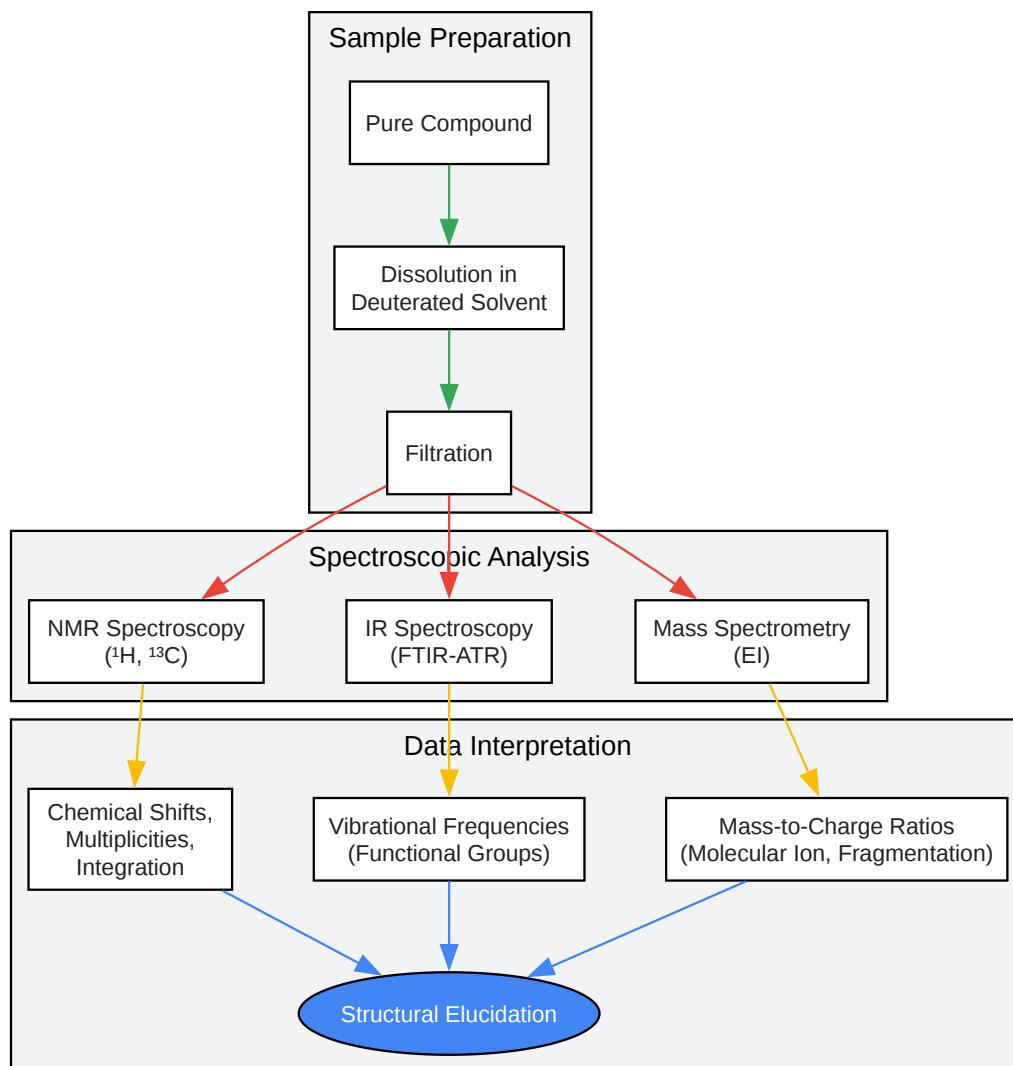
- Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[3] This causes the molecule to ionize and fragment.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Logical Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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